Antifibrotic Efficacy: Armepavine Reduces Hepatic Fibrosis in BDL Rat Model vs. Vehicle Control
In a bile duct-ligated (BDL) rat model of liver fibrosis, oral administration of armepavine (3 or 10 mg/kg, twice daily for 3 weeks) significantly reduced fibrosis scores compared to vehicle-treated controls [1]. This in vivo efficacy demonstrates the compound's potential to modulate fibrotic pathways, a property not automatically shared by all benzylisoquinoline alkaloids.
| Evidence Dimension | Reduction in hepatic fibrosis score |
|---|---|
| Target Compound Data | Significant reduction (p<0.05 vs. vehicle) in fibrosis scores at 3 and 10 mg/kg doses |
| Comparator Or Baseline | Vehicle-treated BDL rats |
| Quantified Difference | Significant decrease in fibrosis scores, with concurrent reduction in plasma AST and ALT levels and hepatic collagen content |
| Conditions | Bile duct-ligated (BDL) rat model; oral gavage twice daily for 3 weeks |
Why This Matters
This provides quantitative in vivo proof-of-concept for targeting liver fibrosis, a therapeutic area with high unmet need, distinguishing armepavine from analogs lacking validated antifibrotic activity.
- [1] Weng, T. C. et al. (2009). Inhibitory effects of armepavine against hepatic fibrosis in rats. Journal of Biomedical Science, 16:78. View Source
